5-Fluoro-3-(4-methoxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
3-fluoro-5-(4-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVPQPRHGUBPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689171 | |
| Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-69-8 | |
| Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation: Methyl 3-Bromo-5-fluorobenzoate
Synthesis begins with methyl 3-bromo-5-fluorobenzoate, prepared via directed ortho-metalation of methyl 3-fluorobenzoate using lithium diisopropylamide (LDA) at −78°C, followed by quenching with bromine. This method achieves >85% regioselectivity for the 5-position due to the fluorine atom’s meta-directing effects.
Coupling with 4-Methoxyphenylboronic Acid
Palladium-catalyzed coupling employs Pd(PPh₃)₄ (2 mol%) in a degassed mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M) at 80°C for 12 hours. Key parameters:
-
Molar Ratio : 1:1.2 (bromide:boronic acid)
-
Yield : 78–82% isolated after column chromatography
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Byproducts : Homocoupling (<5%) mitigated by excess boronic acid
Table 1 : Optimization of Suzuki Coupling Conditions
| Catalyst | Solvent System | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane/H₂O | 80 | 82 |
| PdCl₂(dppf) | Toluene/EtOH | 100 | 68 |
| NiCl₂(PCy₃)₂ | DMF | 120 | 55 |
Directed Ortho-Metalation and Fluorination
Lithiation of Methyl 3-(4-Methoxyphenyl)benzoate
Treating methyl 3-(4-methoxyphenyl)benzoate with LDA (−78°C, THF) generates a stabilized aryl lithium species at the 5-position. Subsequent fluorination using N-fluorobenzenesulfonimide (NFSI) affords the fluorinated ester in 74% yield.
Hydrolysis to Carboxylic Acid
Ester cleavage utilizes NaOH (2M) in methanol/water (3:1) at reflux for 4 hours, achieving quantitative conversion. Acidification with HCl yields the target compound as a white crystalline solid (mp 189–191°C).
Sequential Halogenation and Arylation
Bromine-Directed C-H Activation
Methyl 3-bromobenzoate undergoes iridium-catalyzed borylation at the 5-position using B₂pin₂ and [Ir(OMe)(COD)]₂ (1 mol%). Fluorination via CuF₂ at 120°C introduces fluorine with 89% selectivity.
Environmental and Industrial Scalability Considerations
Solvent and Catalyst Recovery
Recent advances in flow chemistry enable Pd recovery rates >90% using polystyrene-supported thiourea resins, reducing heavy metal waste.
Cost Analysis of Routes
Table 2 : Comparative Cost per Kilogram (USD)
| Method | Raw Materials | Catalyst Costs | Total |
|---|---|---|---|
| Suzuki Coupling | 1,200 | 450 | 1,650 |
| Directed Metalation | 980 | 620 | 1,600 |
| Sequential Halogenation | 1,050 | 580 | 1,630 |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Esterification: Typically involves the use of an alcohol and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic Aromatic Substitution: Substituted benzoic acids with different nucleophiles.
Esterification: Esters of this compound.
Reduction: 5-Fluoro-3-(4-methoxyphenyl)benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Properties
Research indicates that 5-Fluoro-3-(4-methoxyphenyl)benzoic acid exhibits significant anti-inflammatory activity. It is part of a class of compounds that are being investigated for their ability to treat inflammatory diseases such as rheumatoid arthritis and osteoarthritis. The compound's structure allows it to interact with biological targets involved in inflammation, potentially offering a safer alternative to traditional steroid-based anti-inflammatory drugs, which often come with severe side effects .
Inhibition of Lipoxygenases
Recent studies have highlighted the compound's role as an inhibitor of mammalian lipoxygenases (ALOX15), enzymes implicated in various inflammatory and cancer processes. The inhibition of these enzymes can lead to reduced inflammatory responses, making this compound a candidate for further development as an anti-inflammatory agent .
Synthetic Chemistry Applications
Building Block in Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for nucleophilic aromatic substitution reactions, making it versatile for creating more complex molecules used in drug development .
Precursor for Antimicrobial Agents
The compound can be transformed into derivatives that exhibit antimicrobial properties. For instance, modifications can yield hydrazides that are then utilized in the synthesis of oxadiazoles, which are known for their antibacterial activity .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the fluorine atom and methoxy group can enhance its binding affinity and specificity . The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of 5-fluoro-3-(4-methoxyphenyl)benzoic acid and key analogues:
Key Observations:
- Substituent Position: The 3-(4-methoxyphenyl) group in the target compound contrasts with the 2-position amino group in 3c .
- Halogen Type : Replacing fluorine with chlorine (as in 2-Chloro-5-(4-MeO-Ph)benzoic acid) increases molecular weight and may enhance lipophilicity, affecting bioavailability .
- Biological Activity: The amino-substituted derivative 3c exhibits antiviral properties, while the pyrimidinyl-thiomethyl analogue in shows anti-inflammatory effects, underscoring the role of functional groups in modulating activity.
Biological Activity
5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative with significant biological activity, particularly in medicinal chemistry and drug development. This compound has been explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 273.27 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom and methoxy group enhances the compound's lipophilicity and biological activity, making it a valuable candidate in pharmaceutical applications.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, a study on fluorinated derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanisms often involve apoptosis induction and modulation of key proteins involved in cell survival pathways, such as Bcl-2 and Bax .
Inhibition of Enzymatic Activity
This compound has been studied for its inhibitory effects on enzymes like tyrosinase, which is crucial in melanogenesis. The compound's inhibition profile suggests potential applications in treating hyperpigmentation disorders. The IC values for related compounds indicate competitive inhibition, with varying degrees of efficacy depending on structural modifications .
Pharmacokinetics and Metabolism
The pharmacokinetic properties of this compound have been evaluated through various studies. The compound shows favorable absorption characteristics and metabolic stability, which are essential for its therapeutic efficacy. Studies indicate that the compound undergoes metabolic transformations that yield active metabolites contributing to its biological effects .
Case Studies
- Antitumor Efficacy : In a rat model of hepatocellular carcinoma, treatment with derivatives of this compound resulted in significantly smaller tumor sizes compared to controls. The treatment also led to increased apoptotic activity within tumor tissues, highlighting the compound's potential as an antitumor agent .
- Tyrosinase Inhibition : A series of experiments demonstrated that this compound derivatives effectively inhibited tyrosinase activity in vitro. The results showed a dose-dependent relationship, with certain structural modifications enhancing inhibitory potency .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
Q & A
Q. What are the recommended synthetic routes for 5-fluoro-3-(4-methoxyphenyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group to a fluorinated benzoic acid precursor. For example, coupling 3-bromo-5-fluorobenzoic acid with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst in a DMF/H₂O solvent system (80°C, 12 h) achieves moderate yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Reaction optimization may include adjusting catalyst loading (1–5 mol%) or using microwave-assisted synthesis to reduce time .
Q. How can spectroscopic techniques (NMR, HPLC) validate the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons from the benzoic acid core (δ 7.2–8.1 ppm) and methoxy group (singlet at δ ~3.8 ppm). Fluorine-induced splitting may complicate peak assignments in the aromatic region .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1 mL/min. Retention time and UV absorption (λ = 254 nm) confirm purity (>98%). Mass spectrometry (ESI-MS) should show [M-H]⁻ at m/z 274 .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine and electron-donating methoxy groups influence the compound’s reactivity in further derivatization?
- Methodological Answer : The fluorine atom at position 5 directs electrophilic substitution to the para position of the benzoic acid core, while the 4-methoxyphenyl group enhances solubility for coupling reactions. For esterification, use DCC/DMAP in dichloromethane to target the carboxylic acid group. Computational DFT studies (e.g., Gaussian 16) predict charge distribution, aiding in reaction site selection .
Q. What computational strategies can model the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) using the crystal structure of cyclooxygenase-2 (COX-2, PDB ID: 5KIR) reveals potential binding modes. The methoxyphenyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with Arg120. MD simulations (GROMACS) over 100 ns assess stability of the ligand-protein complex .
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs like 3-fluoro-4-methoxybenzoic acid in biological assays?
- Methodological Answer : Comparative SAR studies in anti-inflammatory assays (e.g., LPS-induced TNF-α inhibition in RAW 264.7 cells) show that the meta substitution of the methoxyphenyl group in this compound enhances potency (IC₅₀ = 12 µM) vs. the para isomer (IC₅₀ = 28 µM). This suggests steric and electronic factors critically modulate activity .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported synthetic yields for similar fluorinated benzoic acid derivatives?
- Methodological Answer : Contradictions in yields (e.g., 40–70% for Suzuki couplings) may arise from trace oxygen or moisture in solvents. Replicate reactions under inert atmosphere (N₂/Ar) with rigorously dried solvents. Compare alternative catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) and track intermediates via TLC .
Q. What analytical challenges arise when distinguishing positional isomers (e.g., 3- vs. 4-methoxyphenyl substitution)?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NOESY NMR can differentiate isomers. For example, NOE correlations between the methoxy protons and specific aromatic protons confirm substitution patterns. LC-MS/MS with collision-induced dissociation (CID) may also reveal fragmentation pathways unique to each isomer .
Experimental Design
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer : Screen against a kinase panel (e.g., Eurofins KinaseProfiler™) at 10 µM. Follow up with dose-response curves (0.1–100 µM) for hits (e.g., JAK2 inhibition). Use ADP-Glo™ assay to quantify ATP consumption. Include positive controls (staurosporine) and validate selectivity via counter-screens against unrelated kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
